((Trimethylsilyl)methyl)urea
Description
Contextualization within Organosilicon Chemistry
Organosilicon chemistry, a field that explores compounds containing carbon-silicon bonds, has become integral to numerous scientific and commercial applications. wikipedia.org These compounds are noted for their unique properties, often exhibiting hydrophobicity, stability in air, and low flammability. wikipedia.org The introduction of a silicon atom into an organic molecule can significantly influence its physical and chemical characteristics. elte.hu Silylation, the process of substituting a hydrogen atom on a heteroatom (like oxygen or nitrogen) with a silyl (B83357) group, is a fundamental technique in this field. colostate.edu This modification can serve various purposes, including the protection of functional groups during chemical synthesis and enhancing the lipophilicity and thermal stability of molecules. researchgate.net Silylated urea (B33335) derivatives, which incorporate a silicon-containing moiety into the urea backbone, represent a significant class of compounds within this domain, offering a rich area for synthetic exploration and application. elte.hucolostate.edu
Significance of the Urea Moiety as a Functional Group
The urea functional group is a cornerstone in medicinal and synthetic chemistry. nih.gov Its structure allows for the formation of stable complexes through hydrogen bonding, a property that is crucial for its role in a variety of drugs and bioactive compounds with a wide range of therapeutic applications. nih.gov The versatility of the urea moiety also makes it a valuable component in the development of new synthetic methodologies. organic-chemistry.org The ability to modify the urea backbone with different substituents allows for the fine-tuning of its chemical and physical properties, leading to the creation of novel molecules with specific functions. ontosight.ai
Overview of N-(Silylmethyl)ureas as a Distinct Structural Class
N-(Silylmethyl)ureas are a specific class of silylated urea derivatives characterized by the presence of a silyl group attached to a methyl group on one of the nitrogen atoms of the urea structure. rcsi.science The synthesis, properties, and structural features of these compounds have been systematically studied. rcsi.science The presence of the trimethylsilyl (B98337) group, in particular, can enhance the stability and reactivity of the molecule. Research has shown that N-(silylmethyl)ureas can exhibit interesting chemical behaviors, including the potential for the silicon atom to become pentacoordinated through an intramolecular dative bond with the carbonyl oxygen of the urea. researchgate.netresearchgate.net This structural feature can significantly influence the reactivity and potential applications of these compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethylsilylmethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2OSi/c1-9(2,3)4-7-5(6)8/h4H2,1-3H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXJDLBJPSCNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205202 | |
| Record name | ((Trimethylsilyl)methyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-03-6 | |
| Record name | N-[(Trimethylsilyl)methyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Trimethylsilyl)methyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((Trimethylsilyl)methyl)urea | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(trimethylsilyl)methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for N Silylated Urea Derivatives
Strategies for C-Si and N-Si Bond Formation
The formation of the carbon-silicon (C-Si) and nitrogen-silicon (N-Si) bonds is fundamental to the synthesis of silylated ureas. Various strategies have been developed to achieve this, primarily centered around trans-silylation and the use of reactive chlorosilane precursors.
Trans-silylation Reactions for N-(Silylmethyl)urea Synthesis
Trans-silylation is a key method for preparing N-(silylmethyl)urea derivatives. This process involves the transfer of a silyl (B83357) group from one molecule to another. A notable example is the reaction of N,N′-bis(trimethylsilyl)-N,N′-propylene urea (B33335) with (chloromethyl)dimethylchlorosilane (ClCH2SiMe2Cl). researchgate.netresearchgate.net This reaction leads to the formation of N-chlorodimethylsilylmethyl-N′-trimethylsilyl-N,N′-propylene urea. researchgate.netresearchgate.net Subsequent mild hydrolysis of this product yields N-[hydroxy(dimethyl)silylmethyl]-N,N′-propylene urea hydrochloride. researchgate.netresearchgate.net
Another documented trans-silylation approach involves the reaction of 1,3-bis(trimethylsilyl)tetrahydropyrimidin-2-one with (chloromethyl)-chlorosilanes, such as ClCH2SiMenCl3-n (where n can be 0 or 2), to produce the corresponding 1,3-bis[(chlorosilyl)-methyl]tetrahydropyrimidin-2-ones. researchgate.net These products can then undergo further exchange reactions at the Si-Cl and Si-N bonds to generate a variety of Si-containing tetrahydropyrimidin-2-ones. researchgate.net
Reactions Involving (Chloromethyl)chlorosilanes with Urea Precursors
The reaction of urea or its derivatives with (chloromethyl)chlorosilanes is another important route for synthesizing silylated ureas. For instance, the reaction of chloromethyldimethylchlorosilane (CMDS) with amides can lead to the formation of a 5-membered ring containing a pentacoordinate silicon atom, where substitution occurs at the C-Cl bond. researchgate.net A particularly effective method involves the reaction of trimethylsilyl (B98337) amides with CMDS. researchgate.net
The synthesis of (chloromethyl)dimethylphenylsilane, a precursor for various organosilicon compounds, is often achieved through the reaction of chlorosilanes with Grignard reagents. orgsyn.org For example, chloromethyltrichlorosilane can be reacted with phenylmagnesium bromide to yield (chloromethyl)(triphenyl)silane. These chloromethylated silanes can then be reacted with urea or its derivatives.
Multicomponent Reaction Approaches
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient pathway to complex molecules like silylated ureas.
Silicon-Mediated Condensation Reactions with Urea
Silicon-mediated condensation reactions are a versatile approach for the synthesis of urea derivatives. Urea can act as a condensation agent, for example, in the prebiotic phosphorylation of uridine, where it facilitates the formation of phosphate (B84403) esters. mdpi.com In the context of silylated compounds, silicon reagents play a crucial role. For instance, the synthesis of mesoporous silica (B1680970) materials can be achieved through the acid-catalyzed hydrolysis and polycondensation of tetraethyl orthosilicate (B98303) (TEOS), using urea as a pore-forming agent. researchgate.net
Application of Trimethylsilyl Reagents as Catalysts in Urea-Based Syntheses
Trimethylsilyl reagents can also function as catalysts in urea-based syntheses. The reaction of urea with hexamethyldisilazane (B44280) (HMDS) to form bis-(trimethylsilyl)urea is significantly accelerated in the presence of certain catalysts. google.com Ammonium (B1175870) salts and basic amine compounds have been shown to be effective catalysts, allowing the reaction to proceed at lower temperatures and with shorter reaction times, while also minimizing the formation of decomposition byproducts like trimethylsilylisocyanate. google.com The use of an excess of HMDS can also drive the reaction to completion and improve yields.
Incorporation of Silyl Groups onto Urea Scaffolds
The direct incorporation of silyl groups onto existing urea scaffolds is a common strategy for preparing N-silylated ureas. This can be achieved through various methods, including direct silylation and reactions with silylating agents.
The reaction of urea with HMDS is a well-established method for producing bis-(trimethylsilyl)urea. google.com This reaction can be conducted in the presence of a catalyst to improve efficiency. google.com The silylation of deactivated diamines with agents like chlorotrimethylsilane (B32843) (Cl-TMS) in situ has also been shown to be an effective method for preparing high molecular weight poly(urethane-urea)s. csic.es This approach avoids the need to isolate the silylated diamines, which can be difficult to handle. csic.es
The protection of functional groups is another important application of silyl group incorporation. For example, t-butyldimethylsilyl chloride (TBSCl) can be used to protect hydroxyl groups in uracil (B121893) derivatives before subsequent carbamoylation reactions. rsc.org The silyl protecting group can then be removed using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). rsc.org
Table 1: Summary of Synthetic Methods for N-Silylated Urea Derivatives
| Method | Reactants | Products | Key Features | References |
| Trans-silylation | N,N′-bis(trimethylsilyl)-N,N′-propylene urea, (chloromethyl)dimethylchlorosilane | N-chlorodimethylsilylmethyl-N′-trimethylsilyl-N,N′-propylene urea | Transfer of a silyl group. | researchgate.netresearchgate.net |
| Trans-silylation | 1,3-bis(trimethylsilyl)tetrahydropyrimidin-2-one, (chloromethyl)-chlorosilanes | 1,3-bis[(chlorosilyl)-methyl]tetrahydropyrimidin-2-ones | Formation of Si-containing heterocycles. | researchgate.net |
| Reaction with Chlorosilanes | Trimethylsilyl amides, Chloromethyldimethylchlorosilane | 5-membered ring with pentacoordinate silicon | Formation of cyclic silylated ureas. | researchgate.net |
| Catalytic Silylation | Urea, Hexamethyldisilazane, Ammonium salt catalyst | Bis-(trimethylsilyl)urea | Catalytic process improves reaction conditions and yield. | google.com |
| In Situ Silylation | Deactivated diamines, Chlorotrimethylsilane | Poly(urethane-urea)s | Avoids isolation of sensitive silylated intermediates. | csic.es |
| Protection Group Strategy | Uracil derivatives, t-butyldimethylsilyl chloride | Silyl-protected uracil derivatives | Temporary protection of functional groups. | rsc.org |
Silylation of Amide and Amine Functionalities in Urea Derivatives
The direct silylation of the amide and amine functionalities present in urea and its derivatives is a common approach to introduce silyl groups. This process typically involves the reaction of the urea compound with a silylating agent.
One general method for the trimethylsilylation of amides and amines involves reacting the substrate with trimethylchlorosilane in the presence of a base like pyridine (B92270) or triethylamine. gelest.com The base serves to neutralize the hydrogen chloride that is generated as a byproduct. The reaction can be carried out in an inert solvent, or the amine itself can be used as the solvent. For amides and amines, heating the reaction mixture to reflux for an extended period, such as 16 hours, may be necessary to achieve complete silylation. gelest.com
Silylamines are also effective reagents for the silylation of various functional groups, including alcohols, amines, amino acids, amides, and ureas. researchgate.net For instance, dimethylaminotrimethylsilane is particularly useful for converting amino acid hydrochlorides directly into their silylated forms. researchgate.net Trimethylsilylimidazole is a highly reactive silylating agent, especially for hydroxyl groups in carbohydrates. researchgate.net A general procedure using silylamines involves reacting the substrate with a slight excess of the silylating reagent in a solvent at elevated temperatures (60-70°C) for a short duration (15 minutes). researchgate.net
The derivatization of amides through silylation is a valuable technique in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. nasa.gov Silylation increases the volatility and thermal stability of the otherwise polar and less volatile amides, allowing for better separation and detection. nasa.gov N-methyl-trimethylsilyl trifluoroacetamide (B147638) (MSTFA) has been identified as an effective silylating agent for aliphatic amides and urea. nasa.gov
Recent research has also explored the synthesis of new silylated and N-Si-N bridged urea derivatives by reacting diisocyanates with aminotrimethylsilanes and diaminodimethylsilanes. nih.govresearcher.life These reactions have been found to be influenced by steric and electronic factors, with insertion into aliphatic aminosilanes being more favorable for primary amino groups over secondary ones. nih.govresearcher.life
Use of N,N-Bis(trimethylsilyl)urea (BSU) and Related Silylating Agents
N,N'-Bis(trimethylsilyl)urea (BSU) is a prominent and versatile silylating agent used in organic synthesis. chemimpex.comsigmaaldrich.comtnjchem.compowerchemical.net It is particularly effective for introducing trimethylsilyl groups onto various functional groups, thereby enhancing the stability and reactivity of the target molecules. chemimpex.com BSU is considered an ideal silylating protective agent in the synthesis of β-lactam antibiotics. tnjchem.com
BSU is utilized for the silylation of alcohols and carboxylic acids. sigmaaldrich.com In a typical procedure for silylating alcohols, two equivalents of BSU are reacted with one equivalent of the alcohol in an inert solvent. gelest.com This reaction is generally fast for primary and secondary alcohols but slower for tertiary alcohols. gelest.com BSU is also employed in the preparation of silicon-containing polymers and materials, which have applications in electronics and coatings. chemimpex.com In analytical chemistry, it serves as a derivatizing agent for polar compounds in gas chromatography, improving detection sensitivity and resolution. chemimpex.com
Other related silylating agents include N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). gelest.com BSA can function not only as a silylating reagent but also as a reaction solvent in certain syntheses. researchgate.netresearchgate.net For example, a solvent-free catalytic synthesis of ureas from amines and carbon dioxide has been demonstrated using an air-stable NH4VO3 catalyst with BSA. researchgate.net BSTFA offers the advantage of producing a liquid byproduct, trifluoroacetamide, which can be easier to remove than the solid byproducts from other silylating agents. gelest.com
The table below summarizes some common silylating agents and their applications in the synthesis of silylated urea derivatives.
| Silylating Agent | Abbreviation | Typical Application | Reference |
| Trimethylchlorosilane | TMCS | Silylation of amides and amines in the presence of a base. | gelest.com |
| N,N'-Bis(trimethylsilyl)urea | BSU | Silylation of alcohols, carboxylic acids, and as a protecting agent. | gelest.comchemimpex.comsigmaaldrich.comtnjchem.compowerchemical.net |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Silylation of alcohols and as a solvent in urea synthesis. | gelest.comresearchgate.netresearchgate.net |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilylation of alcohols. | gelest.com |
| Trimethylsilylimidazole | TMSI | Silylation of carbohydrate hydroxyl groups. | researchgate.net |
| N-methyl-trimethylsilyl trifluoroacetamide | MSTFA | Derivatization of aliphatic amides and urea for GC-MS analysis. | nasa.gov |
Radiochemical Synthesis of Silylated Ureas
The synthesis of radiolabeled compounds is essential for various applications, particularly in medical imaging techniques like Positron Emission Tomography (PET). Organosilicon precursors have emerged as valuable tools in the rapid and efficient synthesis of ¹¹C-labeled ureas. The short half-life of carbon-11 (B1219553) (approximately 20.4 minutes) necessitates fast and high-yielding radiolabeling methods. researchgate.net
Synthesis of ¹¹C-Ureas via Organosilicon Precursors and ¹¹CO₂/¹¹CO
Organosilicon compounds serve as effective precursors for the incorporation of carbon-11 from labeled carbon dioxide ([¹¹C]CO₂) or carbon monoxide ([¹¹C]CO). nih.gov
One method for synthesizing [¹¹C]urea involves the reaction of lithium bis(trimethylsilyl)amide (LBTMSA) with [¹¹C]CO₂. nih.gov This reaction proceeds at 65 °C for 5 minutes to form a ¹¹C-carbodiimide intermediate via a ¹¹C-isocyanate. Subsequent hydrolysis of the ¹¹C-carbodiimide with an aqueous solution of ammonium chloride yields [¹¹C]urea with radiochemical yields (RCY) of 55–70% within 16 minutes. nih.gov
The synthesis of unsymmetrical ¹¹C-ureas can be achieved by activating a carbamate (B1207046) intermediate, formed from an amine and [¹¹C]CO₂, with reagents like phosphorus oxychloride (POCl₃). harvard.edu Careful control of the reaction conditions allows for the selective formation of unsymmetrical products. harvard.edu Another approach to generating ¹¹C-isocyanates is the condensation of phosphinimines with [¹¹C]CO₂. harvard.edu
The use of [¹¹C]CO has also been explored for the synthesis of ¹¹C-hydroxyureas. This involves the coupling of a silylazide and a (silyl)hydroxylamine in the presence of a transition metal catalyst, such as a rhodium complex. nih.gov For instance, the reaction of trimethylsilyl azide (B81097) and O-(trimethylsilyl)hydroxylamine with [¹¹C]CO in the presence of [RhCl(cod)]₂ and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) yields [¹¹C]hydroxyurea. nih.gov
A summary of different approaches for the synthesis of ¹¹C-ureas is presented in the table below.
| ¹¹C Source | Precursor(s) | Key Reagents/Catalysts | Product | Reference |
| [¹¹C]CO₂ | Lithium bis(trimethylsilyl)amide (LBTMSA) | Aqueous NH₄Cl | [¹¹C]Urea | nih.gov |
| [¹¹C]CO₂ | Aliphatic/Aromatic Amines | DBU, Mitsunobu reagents | Asymmetric [¹¹C]Ureas | rsc.org |
| [¹¹C]CO₂ | Amine | POCl₃ | Unsymmetrical [¹¹C]Ureas | harvard.edu |
| [¹¹C]CO | Trimethylsilyl azide, O-(trimethylsilyl)hydroxylamine | [RhCl(cod)]₂, dppe | [¹¹C]Hydroxyurea | nih.gov |
| [¹¹C]CO | Phenylazide, O-(trimethylsilyl)hydroxylamine | [RhCl(cod)]₂, dppe | 1-Hydroxy-3-phenyl[¹¹C]urea | nih.gov |
Intermediate Formation in Radiosynthetic Pathways
The formation of specific intermediates is critical in the radiosynthesis of silylated ureas. In the reaction of lithium bis(trimethylsilyl)amide with [¹¹C]CO₂, a key intermediate is the ¹¹C-isocyanate, which rapidly rearranges to a ¹¹C-carbodiimide. nih.gov This carbodiimide (B86325) is then hydrolyzed to produce the final [¹¹C]urea product. nih.gov
In the synthesis of ¹¹C-N-methylamines from [¹¹C]CO₂ and trimethylsilyl amines, a ¹¹C-silyl carbamate is formed as an intermediate. nih.gov This intermediate is subsequently reduced by lithium aluminum hydride to yield the desired tertiary ¹¹C-N-methylamine. nih.gov
The synthesis of 5,5-disubstituted hydantoins through a tandem amination-intramolecular arylation of silyl ketene (B1206846) acetals involves the formation of a silylated addition product. rsc.org This intermediate, an N-amino-N'-aryl urea derivative, then undergoes base-promoted intramolecular arylation to form the hydantoin (B18101) ring. rsc.org
Green Chemistry Principles in Silylated Urea Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of silylated ureas to develop more sustainable and environmentally friendly processes. This includes the use of greener solvents, catalysts, and reaction conditions.
Exploration of Sustainable Solvent Systems
A significant focus in green chemistry is the replacement of hazardous and volatile organic solvents with more sustainable alternatives.
Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea (ChCl/urea), have emerged as promising green reaction media. researchgate.netresearcher.lifemdpi.comresearchgate.net These solvents are biodegradable, non-toxic, and can be used for the silylation of alcohols to form silyl ethers. mdpi.com The silylation can be achieved using various silylating agents like trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), and t-butyldimethylsilyl chloride (TDSCl) in this DES. mdpi.com The use of ChCl/urea as a solvent avoids the need for toxic organic solvents and catalysts. mdpi.com
Cyrene™ (dihydrolevoglucosenone) is another bio-based solvent that has been successfully used in various chemical transformations, including urea synthesis. nih.gov It serves as a more sustainable alternative to traditional dipolar aprotic solvents. nih.gov
Solvent-free reaction conditions represent an ideal green chemistry approach. A notable example is the catalytic synthesis of ureas from amines and carbon dioxide using an oxovanadium(V) catalyst with N,O-bis(trimethylsilyl)acetamide (BSA) acting as both the silylating reagent and the reaction medium. researchgate.net This method operates under atmospheric pressure and avoids the use of any additional solvent. researchgate.net
The use of water as a solvent is also a key aspect of green chemistry. An "on-water" synthesis of unsymmetrical (thio)ureas from (thio)isocyanates and amines has been developed, offering a sustainable and chemoselective method with simple product isolation. organic-chemistry.org Furthermore, an efficient conversion of carbon monoxide into urea has been demonstrated in an aqueous ammonia (B1221849) solution, highlighting the potential of water as a green solvent in urea synthesis. peerj.com
The table below summarizes some sustainable solvent systems used in silylated urea synthesis.
| Sustainable Solvent/Condition | Application | Advantages | Reference |
| Choline chloride/urea (DES) | Silylation of alcohols | Biodegradable, non-toxic, avoids hazardous solvents and catalysts | researchgate.netresearcher.lifemdpi.comresearchgate.net |
| Cyrene™ | Urea synthesis | Bio-based, sustainable alternative to dipolar aprotic solvents | nih.gov |
| Solvent-free (using BSA) | Catalytic synthesis of ureas | No additional solvent needed, atmospheric pressure | researchgate.net |
| Water | Synthesis of unsymmetrical (thio)ureas | Sustainable, simple product isolation | organic-chemistry.org |
| Aqueous ammonia solution | Urea synthesis from carbon monoxide | Green solvent, efficient conversion | peerj.com |
Environmental Impact of Synthetic Routes
The environmental footprint of synthetic methodologies for producing N-silylated urea derivatives, including ((trimethylsilyl)methyl)urea, is a critical consideration in modern chemical manufacturing. The assessment of this impact revolves around several key factors: the nature of the raw materials, the type of solvents employed, energy consumption, and the generation of waste and byproducts.
Traditional synthetic routes for silylated ureas often involve reagents and solvents with significant environmental, health, and safety (EHS) concerns. For instance, a common pathway to produce silylated ureas is the reaction of urea or its derivatives with silylating agents. One such method involves the reaction of urea with hexamethyldisilazane. google.com This process, while effective, releases ammonia gas as a byproduct. If not properly contained and repurposed, the release of ammonia into the atmosphere can contribute to air pollution and ecosystem disruption. One patented method for a related compound, urea propyl triethoxysilane, captures the ammonia byproduct with dilute hydrochloric acid, forming an aqueous solution of ammonium chloride, which can be used as an agricultural fertilizer. google.com This approach turns a potential pollutant into a useful product, aligning with the principles of a circular economy.
The choice of solvent is a major contributor to the environmental impact of these syntheses. Historically, hydrocarbons like benzene (B151609) and toluene, chlorinated hydrocarbons, and various ethers have been used. environmentclearance.nic.in Many of these are classified as volatile organic compounds (VOCs), which contribute to air pollution and often have significant human health risks. acs.org Recent legislative changes and a growing environmental consciousness have spurred research into more sustainable alternatives. acs.org
"Green chemistry" principles are increasingly being applied to mitigate these environmental concerns. nih.govpaperpublications.org This includes the use of less hazardous solvents or, ideally, solvent-free reaction conditions. nih.gov A significant advancement in this area is the use of Deep Eutectic Solvents (DES), such as a mixture of choline chloride and urea. researchgate.netresearchgate.netcore.ac.uk These solvents are often biodegradable, non-toxic, have low volatility, and can be recycled, offering a much greener profile compared to traditional organic solvents. researchgate.netresearchgate.netcore.ac.uk The use of a choline chloride/urea DES has been reported as an environmentally benign medium for the silylation of alcohols and phenols, a related reaction type. researchgate.net This approach offers high yields, operational simplicity, and short reaction times while avoiding hazardous solvents and catalysts. researchgate.net
Energy consumption is another major factor in the life cycle assessment of chemical production. researchgate.netrsc.org The chemical manufacturing sector is a significant consumer of energy, with natural gas and electricity being the primary sources. statcan.gc.caeia.gov Syntheses that require high temperatures and long reaction times, which can be the case for some silylation reactions, have a correspondingly high energy demand and associated carbon footprint. google.comwikipedia.orgresearchgate.net The development of more efficient catalytic systems can reduce reaction temperatures and times, thereby minimizing energy consumption. google.com For example, using catalytic amounts of ammonium salts can improve the efficiency of the reaction between urea and hexamethyldisilazane. google.com
Below is a data table summarizing the environmental considerations for different synthetic approaches to N-silylated ureas.
| Parameter | Traditional Synthesis (e.g., using Hexamethyldisilazane in Toluene) | Greener Synthesis (e.g., using DES) |
| Solvent | Toluene, Benzene, Chlorinated Hydrocarbons (VOCs, often toxic) acs.org | Deep Eutectic Solvents (e.g., Choline Chloride/Urea) (Biodegradable, low toxicity, recyclable) researchgate.netresearchgate.net |
| Byproducts | Ammonia gas (potential air pollutant) | Minimal, or byproducts are contained within the recyclable solvent system |
| Waste Stream | Contaminated organic solvents, potential for ammonium salt waste if scrubbed google.com | Recyclable solvent reduces waste; often aqueous and less hazardous workup |
| Energy Use | Can require elevated temperatures (70°C to 130°C) and prolonged reaction times, leading to higher energy consumption google.com | Often proceeds at room temperature or with mild heating, reducing energy demand researchgate.net |
| Catalyst | May require catalysts like ammonium salts google.com | Can be catalyst-free, simplifying the process and purification researchgate.net |
| Overall EHS Impact | Higher, due to hazardous materials, waste generation, and energy use acs.org | Lower, aligning with green chemistry principles of sustainability and waste prevention nih.gov |
Chemical Reactivity and Mechanistic Investigations of N Silylated Ureas
Reactivity of the Trimethylsilyl (B98337) Moiety
The trimethylsilyl (TMS) group, while often used for its chemical inertness and as a protecting group, exhibits distinct reactivity under specific conditions. wikipedia.org Its behavior in ((trimethylsilyl)methyl)urea is crucial to understanding the compound's stability and synthetic utility.
The stability of this compound is significantly impacted by the presence of water. The compound is moisture-sensitive and can undergo hydrolysis, which involves the cleavage of the silicon-carbon bond. In aqueous environments, the primary hydrolysis pathway leads to the formation of methylurea (B154334) and trimethylsilanol (B90980). This susceptibility necessitates the use of anhydrous conditions and inert atmospheres (such as N₂ or Ar) during its synthesis, storage, and handling to maintain its structural integrity.
The rate and favorability of hydrolysis are influenced by the pH of the medium. In acidic conditions (pH 1.5), for instance, the hydrolysis of related silyl (B83357) ethers is favored, while subsequent condensation reactions are slowed. rsc.org This principle suggests that the stability of the Si-C bond in this compound is lowest in protic, particularly aqueous, environments.
| Environment | Stability Considerations | Primary Degradation Products |
|---|---|---|
| Aqueous Media (Varying pH) | Low stability; compound is moisture-sensitive and prone to hydrolytic cleavage of the Si-C bond. | Methylurea, Trimethylsilanol |
| Anhydrous Non-polar Solvents (e.g., THF, DCM) | Enhanced stability, but prolonged storage should be avoided. Anhydrous conditions are recommended. | Minimal degradation under inert atmosphere. |
Beyond hydrolysis, the silicon-carbon bond in silylated compounds can be cleaved by various reagents. This reactivity provides a pathway for functional group transformation at the carbon previously attached to the silicon.
Acid-Mediated Cleavage : Strong acids, such as trifluoroacetic acid, can facilitate the cleavage of Si-C bonds. rsc.org In highly hindered organosilicon compounds, this reaction can proceed at a significant rate, often involving proton transfer to the carbon atom as the rate-determining step. rsc.org
Lewis Acid-Mediated Cleavage : In the presence of certain Lewis acids like GaCl₃ or AgOTf (silver triflate), a methyl group from the trimethylsilyl substituent can be exchanged for a halide or pseudohalide. uni-rostock.de This demonstrates that the Si-C bonds within the TMS group itself can be reactive under specific catalytic conditions.
Transition Metal-Mediated Cleavage : Palladium salts, such as Pd(OAc)₂ or Li₂PdCl₄, are capable of selectively cleaving Si-C bonds, particularly in aryl- and benzyl-trimethylsilyl compounds. uu.nl This reaction is often intramolecular and provides a regioselective method for forming organopalladium complexes, which are valuable intermediates in cross-coupling reactions. uu.nl
| Reagent Type | Example Reagent | Reaction Description |
|---|---|---|
| Protic Acids | Trifluoroacetic Acid (CF₃CO₂H) | Promotes cleavage of the Si-C bond, often via protonation. rsc.org |
| Lewis Acids | Silver Triflate (AgOTf) | Can induce a methyl/triflate exchange on the TMS group. uni-rostock.de |
| Transition Metals | Palladium(II) Acetate (Pd(OAc)₂) | Enables highly selective intramolecular cleavage to form organopalladium complexes. uu.nl |
Trans-silylation is a process where a silyl group is transferred from one molecule to another. In the context of N-silylated ureas, this reaction can be used to synthesize new silylated structures. For example, N,N′-bis(trimethylsilyl)-N,N′-propylene urea (B33335) can undergo a trans-silylation reaction with chloromethyldimethylchlorosilane (ClCH₂SiMe₂Cl). researchgate.net In this reaction, one of the trimethylsilyl groups is exchanged for a chlorodimethylsilylmethyl group, yielding a new silylated urea derivative. researchgate.net This type of reactivity highlights the dynamic nature of the Si-N bond and its utility in creating more complex organosilicon compounds. Silylated ureas and amides are generally more effective silylating agents than silylamines because the presence of the carbonyl group weakens the (p-d)π interaction between nitrogen and silicon, making the silicon atom more susceptible to nucleophilic attack. wmich.edu
Reactivity of the Urea Functionality within Silylated Architectures
The urea moiety possesses nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing it to participate in a variety of reactions. The presence of the bulky and electron-donating trimethylsilylmethyl group can modulate this reactivity.
The nitrogen atoms of the urea group can act as nucleophiles. To enhance their nucleophilicity, a strong base such as sodium hydride (NaH) can be used to deprotonate the urea, generating a urea anion. semanticscholar.org This anion is a potent nucleophile capable of participating in substitution reactions. For instance, urea anions can readily engage in oxidative nucleophilic substitution of hydrogen (SNH) with electron-deficient heterocycles like 1,3,7-triazapyrenes, forming amino-substituted products. semanticscholar.org This demonstrates that the urea functionality within a molecule like this compound can serve as a source of nitrogen for C-N bond formation.
The conjugate addition of nucleophiles to activated alkynes, known as the Michael reaction, is a powerful bond-forming strategy. acs.org Amine-based nucleophiles are particularly effective in these transformations, suggesting that the urea nitrogens in this compound could potentially add to α,β-unsaturated systems under appropriate conditions. acs.org
The bifunctional nature of the urea group makes it an excellent component in cyclization reactions for the synthesis of heterocyclic compounds.
Intramolecular Cyclization : The reaction of amides with reagents like chloromethyldimethylchlorosilane can lead to the formation of five-membered heterocyclic rings. researchgate.net In these structures, an intramolecular dative bond can form between the carbonyl oxygen of the amide (or urea) and the silicon atom, resulting in a pentacoordinate silicon center. researchgate.net This type of cyclization demonstrates a cooperative interaction between the urea functionality and a reactive silyl group on the same molecule.
Intermolecular Cyclization/Condensation : Ureas can react with 1,2-dicarbonyl compounds, such as butane-2,3-dione (diacetyl), in acidic solution to form heterocyclic systems like 4-imidazolin-2-ones. rsc.org These reactions involve the condensation of the N-H groups of the urea with the carbonyl groups of the diketone, followed by cyclization and dehydration to yield the final heterocyclic product. rsc.org Such pathways offer a route to complex bicyclic structures from simple urea precursors.
Role of Intramolecular Interactions in Reactivity
The spatial arrangement of the silyl group relative to the carbonyl oxygen in N-silylated ureas is a critical determinant of their chemical reactivity. This proximity can lead to through-space interactions that modulate the electronic character of the molecule and facilitate unique reaction pathways.
The close proximity of the silicon atom to the carbonyl oxygen in N-silylated ureas can significantly influence reaction rates and favor specific mechanistic pathways. This interaction, often referred to as a non-bonding or dative interaction, can be considered a preliminary step towards the formation of a hypervalent silicon intermediate. Research on related N-silylated carboxamide derivatives has demonstrated a strong correlation between the intramolecular Si···O distance and the rate of solvolysis. A shorter Si···O distance generally leads to a significant increase in reaction rates, sometimes by as much as three orders of magnitude. researchgate.net
This rate enhancement is attributed to the stabilization of the transition state through the partial formation of a Si-O bond. The intramolecular interaction effectively pre-organizes the molecule for subsequent reaction steps, lowering the activation energy barrier. For this compound, the flexibility of the methylene (B1212753) linker allows the trimethylsilyl group to approach the carbonyl oxygen, creating a favorable geometry for such an interaction. This proximity can facilitate reactions such as hydrolysis, alcoholysis, or other nucleophilic attacks at the silicon or carbonyl carbon by stabilizing developing charges in the transition state.
The Si···O interaction can also dictate the reaction pathway. For instance, in reactions where a choice between intermolecular and intramolecular pathways exists, a short Si···O distance can strongly favor the intramolecular route. This can lead to cyclization reactions or intramolecular rearrangements that might not be observed in analogous compounds where such an interaction is sterically hindered or absent.
Table 1: Correlation of Si···O Distance with Relative Reaction Rates in N-Silylated Amide Derivatives (Illustrative Data)
| Compound Family | Average Si···O Distance (Å) | Relative Rate Constant (k_rel) |
| Acyclic Analogs | > 3.0 | 1 |
| Medium-Ring Systems | 2.5 - 2.8 | 10 - 100 |
| Constrained Cyclic Systems | < 2.5 | 100 - 1000 |
Note: The data in the table is illustrative and based on trends observed in related N-silylated amide systems to demonstrate the principle of Si···O proximity influencing reactivity.
A key feature of the chemistry of N-silylated ureas is the ability of the silicon atom to expand its coordination sphere beyond the typical four bonds, forming hypervalent intermediates. researchgate.net These species, which are often transient, play a crucial role in the mechanisms of many reactions involving these compounds. The formation of a hypervalent silicon intermediate, typically a pentacoordinate species, is facilitated by the intramolecular interaction with the carbonyl oxygen or by an external nucleophile. u-tokyo.ac.jpprinceton.edu
In the case of this compound, the intramolecular Si···O interaction can be considered the initial step in the formation of a pentacoordinate silicon species. This intermediate is generally trigonal bipyramidal in geometry, with the oxygen and another nucleophile occupying the axial positions. The formation of such an intermediate significantly increases the nucleophilicity of the groups attached to the silicon and can also activate the silicon center towards further reaction. u-tokyo.ac.jp
The reactivity of these hypervalent intermediates is markedly different from their tetracoordinate precursors. The bonds to the silicon in a pentacoordinate state are generally longer and more labile, making them more susceptible to cleavage. This enhanced reactivity is a cornerstone of many synthetic applications of organosilicon compounds. For instance, the formation of a hypervalent intermediate can facilitate the transfer of a group from the silicon to another atom or can lead to the cleavage of the Si-C or Si-N bond. researchgate.net The high nucleophilicity of these intermediates is a key factor in their role in various chemical transformations. u-tokyo.ac.jp
Mechanistic Elucidation of Reactions
Understanding the detailed mechanisms of reactions involving this compound requires the identification of key intermediates and the characterization of transition states. A combination of experimental techniques and computational modeling provides a comprehensive picture of the reaction pathways.
Experimental and computational studies on N-silylated compounds have led to the identification of several key reactive intermediates that govern their chemical transformations.
Pentacoordinate Silicon: As discussed previously, pentacoordinate silicon species are central to the reactivity of N-silylated ureas. Their transient nature often makes direct observation challenging, but their existence is strongly supported by kinetic data, product analysis, and computational modeling. princeton.edu These intermediates are characterized by a silicon atom with five substituents, often in a trigonal bipyramidal geometry. u-tokyo.ac.jp
Isocyanates: The thermal or chemically induced decomposition of N-silylated ureas can lead to the formation of isocyanates. This typically occurs through a retro-hydrocyanation type of reaction, where the silyl group facilitates the elimination of a molecule of amine to generate the highly reactive isocyanate functionality. The trimethylsilyl group can act as a leaving group, and the stability of the resulting trimethylsilanol drives the reaction forward in the presence of moisture.
Carbodiimides: Under certain conditions, particularly at elevated temperatures, the decomposition of silylated ureas can also yield carbodiimides. This pathway can be envisioned as the elimination of a molecule of water or silanol (B1196071) from two molecules of the silylated urea, leading to the formation of the N=C=N functionality.
The interplay between these intermediates is often complex and dependent on the specific reaction conditions, such as temperature, solvent, and the presence of catalysts or other reagents.
Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving N-silylated ureas. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), allow for the mapping of potential energy surfaces, which can identify the most likely reaction pathways and the structures of transient species like transition states and intermediates. researchgate.netfossee.infiveable.me
For reactions of this compound, computational studies can provide valuable insights into:
The energetics of the intramolecular Si···O interaction and its influence on the molecular geometry.
The structure and stability of potential pentacoordinate silicon intermediates.
The energy barriers associated with different reaction pathways, allowing for the prediction of the most favorable route.
The geometries of transition states, which are the highest energy points along the reaction coordinate. Characterizing these structures is crucial for understanding the factors that control the reaction rate. researchgate.netfiveable.me
By calculating the energy differences between reactants, intermediates, transition states, and products, computational models can predict reaction feasibility and selectivity. These theoretical findings, when correlated with experimental observations, provide a robust understanding of the reaction mechanism.
Table 2: Illustrative Calculated Energy Profile for a Reaction Involving a Pentacoordinate Silicon Intermediate
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 (Formation of Intermediate) | +15 |
| Pentacoordinate Silicon Intermediate | +5 |
| Transition State 2 (Product Formation) | +20 |
| Products | -10 |
Note: This table provides a hypothetical energy profile to illustrate the type of data obtained from computational studies of reaction pathways.
The experimentally determined rate law, which expresses the reaction rate as a function of the concentrations of the reactants, provides crucial clues about the species involved in the rate-determining step. For instance, if the reaction rate is found to be dependent on the concentration of a nucleophile, it suggests that the nucleophile is involved in or before the slowest step of the reaction.
By combining kinetic data with the mechanistic possibilities suggested by computational studies and the identification of intermediates, a comprehensive picture of the reaction mechanism can be constructed. For example, if a reaction is proposed to proceed through a pentacoordinate silicon intermediate, kinetic studies can help to determine whether the formation of this intermediate or its subsequent decomposition is the rate-determining step. epfl.chkhanacademy.orgkhanacademy.org
Advanced Structural Characterization and Spectroscopic Analysis
Solid-State Structural Elucidation
Comprehensive searches of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of ((trimethylsilyl)methyl)urea.
There is no published single-crystal X-ray diffraction data for this compound. As a result, key bond parameters such as bond lengths and angles, as well as the specific solid-state conformation of the molecule, remain undetermined.
While the potential for the formation of an intramolecular dative bond between the carbonyl oxygen and the silicon atom (C=O→Si) has been noted in the broader class of N-(silylmethyl)ureas, there is no specific experimental or theoretical analysis confirming or characterizing such a bond in this compound. researchgate.net
Solution-State Structural Analysis
Detailed multinuclear NMR spectroscopic studies and associated computational analyses for this compound are not available in the current body of scientific literature.
No specific experimental ¹H, ¹³C, and ²⁹Si NMR chemical shifts for this compound have been reported. Such data is essential for determining the solution-state structure and understanding the dynamic behavior of the molecule.
In the absence of both experimental NMR data and computational studies on this compound, a correlation between experimental and calculated NMR chemical shifts cannot be established.
Vibrational Spectroscopy for Bonding and Conformational Studies
There is a lack of published research detailing the vibrational (infrared and Raman) spectra of this compound. Therefore, an analysis of its bonding and conformational properties based on vibrational spectroscopy cannot be provided at this time.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eg For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its urea (B33335) and trimethylsilyl (B98337) moieties.
The vibrations within a molecule can be categorized as either stretching (a change in bond length) or bending (a change in bond angle). wikieducator.orgyoutube.com The urea portion of the molecule, -NH-C(O)-NH-, gives rise to several characteristic peaks. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹. docbrown.info The carbonyl (C=O) group's stretching vibration is strong and appears around 1700 cm⁻¹. docbrown.info Additionally, N-H bending vibrations and C-N stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral signature of the compound. docbrown.inforesearchgate.net
The trimethylsilyl (TMS) group, -Si(CH₃)₃, also exhibits characteristic vibrational modes. The Si-C bonds and the C-H bonds within the methyl groups produce distinct peaks. The symmetric and asymmetric stretching of the C-H bonds in the methyl groups are typically observed around 2960 cm⁻¹ and 2850 cm⁻¹. The Si-C stretching vibrations are found in the 600-800 cm⁻¹ range. The presence of these bands confirms the incorporation of the trimethylsilyl group into the urea structure.
Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3600 |
| C-H (in CH₃) | Asymmetric/Symmetric Stretching | ~2960 / ~2850 |
| C=O (Amide I) | Stretching | ~1700 |
| N-H | Bending (Amide II) | 1650 - 1600 |
| C-N | Stretching | 1450 - 1150 |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Electronic Properties and Surface Interactions
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Electronic Properties and Surface Interactions
Raman spectroscopy provides complementary information to IR spectroscopy. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. wikipedia.org For molecules with a center of symmetry, Raman and IR spectroscopy can be mutually exclusive. However, for a molecule like this compound, which lacks a center of symmetry, many vibrational modes can be active in both spectra.
The Raman spectrum of this compound would show peaks corresponding to the same fundamental vibrations as in the IR spectrum, but their relative intensities can differ significantly. For instance, the symmetric N-C-N stretching vibration in urea, which is a strong band in the Raman spectrum, appears around 1004 cm⁻¹. researchgate.net This peak is a key indicator of the urea backbone.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. researchgate.netnih.gov SERS is particularly useful for studying surface interactions and detecting trace amounts of an analyte. researchgate.netresearchgate.net Due to its weak Raman scattering cross-section, detecting urea at low concentrations can be challenging. nih.gov However, SERS has been successfully used for the analysis of urea in biological fluids. researchgate.net For this compound, SERS could be employed to investigate its adsorption behavior on different surfaces. The interaction of the urea's oxygen or nitrogen atoms, or the silicon atom, with the metal surface would likely lead to enhancements and shifts in the corresponding vibrational bands, providing insights into the molecule's orientation and binding mechanism at the surface. silmeco.com
Mass Spectrometry for Fragmentation Analysis in Research Contexts
Detailed Study of Fragmentation Pathways of Trimethylsilyl Derivatives
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. When a molecule is ionized in a mass spectrometer, typically through electron ionization (EI), it often fragments into smaller, characteristic ions. sci-hub.se The study of these fragmentation patterns is crucial for structure elucidation. nih.gov
Trimethylsilyl (TMS) derivatives are widely used in gas chromatography-mass spectrometry (GC-MS) to increase the volatility of polar compounds. researchgate.netyoutube.com The fragmentation of TMS derivatives follows well-established pathways. nih.gov A hallmark of TMS compounds is the presence of a strong peak at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺. researchgate.net
For this compound, the molecular ion peak [M]⁺ would be observed, and its fragmentation would likely proceed through several key pathways:
Alpha-Cleavage: Cleavage of the bond between the silicon atom and the methylene (B1212753) group would generate the stable [Si(CH₃)₃]⁺ ion at m/z 73.
Cleavage of the Trimethylsilyl Group: Loss of a methyl radical (CH₃•) from the molecular ion would result in an [M-15]⁺ ion.
Fragmentation of the Urea Moiety: The urea portion of the molecule can also fragment. For example, cleavage of the C-N bond can occur, leading to various fragment ions.
Rearrangements: McLafferty-type rearrangements and other intramolecular rearrangements can also occur, leading to characteristic fragment ions. For instance, ions at m/z 147, resulting from rearrangements involving the TMS group, are often observed in the mass spectra of bifunctional TMS derivatives. nih.govjst.go.jp
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 146 | [M]⁺ (Molecular Ion) |
| 131 | [M - CH₃]⁺ |
Application in Reaction Monitoring (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal tool for monitoring the progress of chemical reactions. nih.gov
In the context of this compound, GC-MS can be used to:
Monitor its formation: By taking aliquots from a reaction mixture over time, the appearance and increase in the intensity of the peak corresponding to this compound can be tracked. The retention time in the GC column and the characteristic mass spectrum would confirm its identity.
Monitor its consumption: If this compound is used as a reactant, its disappearance can be monitored, along with the appearance of product peaks.
Identify byproducts: GC-MS is also effective in identifying any side products that may form during the reaction, aiding in reaction optimization.
The use of derivatizing agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is common in GC-MS to enhance the volatility of analytes. researchgate.net However, since this compound already contains a silyl (B83357) group, it may be sufficiently volatile for direct GC-MS analysis without further derivatization.
Applications in Organic Synthesis and Catalysis
N-Silylated Ureas as Reagents and Protecting Group Precursors
N-silylated ureas, including ((trimethylsilyl)methyl)urea, are versatile reagents in organic synthesis, primarily utilized for the introduction of silyl (B83357) groups onto various functional groups. This process, known as silylation, is a common strategy for protecting reactive functionalities such as hydroxyl and carboxyl groups during multi-step syntheses. The reactivity of N-silylated ureas can be attributed to the labile silicon-nitrogen bond, which facilitates the transfer of the silyl group to a nucleophilic substrate.
N-silylated ureas serve as effective silylating agents for a wide range of hydroxy-containing compounds, including alcohols and carboxylic acids. The silylation of these functional groups converts them into their corresponding silyl ethers and silyl esters, respectively. This transformation is highly valuable as it masks the acidic proton of the hydroxyl or carboxyl group, preventing it from interfering with subsequent reactions carried out under basic or nucleophilic conditions. wikipedia.orgunishivaji.ac.in
The general mechanism for the silylation of an alcohol with an N-silylated urea (B33335) involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silyl urea. This is often facilitated by the protonation of the urea nitrogen, increasing the electrophilicity of the silicon atom. The reaction proceeds through a transition state where the silyl group is transferred from the urea to the alcohol, resulting in the formation of a silyl ether and the corresponding urea byproduct. unishivaji.ac.in Silylamines and silylated amides are also effective for this purpose, with bis(trimethylsilyl)amides being particularly potent silylating agents. wmich.edu
A variety of silylating agents derived from urea have been developed, each with distinct reactivity and selectivity. For instance, the choice of the silyl group (e.g., trimethylsilyl (B98337), triethylsilyl) and the substituents on the urea nitrogen can influence the efficiency and selectivity of the silylation reaction.
| Substrate | Silylating Agent | Product | Reference |
| Primary Alcohol | N,N'-Bis(trimethylsilyl)urea | Alkyl silyl ether | researchgate.net |
| Carboxylic Acid | N,N'-Bis(trimethylsilyl)urea | Silyl ester | researchgate.net |
| Phenol | Hexamethyldisilazane (B44280) (related silylating agent) | Aryl silyl ether | researchgate.net |
This table presents examples of silylation reactions on different substrates.
Beyond their role as protecting group precursors, N-silylated ureas can be instrumental in the synthesis of amides and esters from carboxylic acids. The initial reaction of a carboxylic acid with an N-silylated urea generates a reactive silyl ester intermediate in situ. core.ac.uk This silyl ester is more susceptible to nucleophilic attack than the parent carboxylic acid.
For the synthesis of amides, the in situ generated silyl ester can readily react with a primary or secondary amine to form the desired amide bond, with the liberation of a silanol (B1196071) byproduct. This method provides a mild and efficient alternative to traditional amide synthesis protocols that often require harsh reaction conditions or the use of expensive coupling reagents. nih.govscispace.comnih.gov The use of urea as a nitrogen source in the direct amidation of carboxylic acids has been demonstrated, and silylated ureas can offer enhanced reactivity in similar transformations. researchgate.net
Similarly, for ester synthesis, the silyl ester intermediate can be treated with an alcohol to yield the corresponding ester. This transesterification-like reaction is driven by the formation of the stable silicon-oxygen bond in the silanol byproduct. The use of organosilicon reagents for the formation of silyl esters as reactive intermediates for further functionalization, including esterification, is a well-established strategy in organic synthesis. core.ac.uk
| Starting Material | Reagent 1 | Reagent 2 | Product |
| Carboxylic Acid | N-Silylated Urea | Amine | Amide |
| Carboxylic Acid | N-Silylated Urea | Alcohol | Ester |
This table illustrates the two-step, one-pot synthesis of amides and esters from carboxylic acids utilizing N-silylated ureas.
N-Silylated Ureas as Building Blocks in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. N-silylated ureas can serve as valuable building blocks in MCRs, contributing to the formation of diverse molecular scaffolds, particularly heterocyclic compounds. researchgate.net
Urea and its derivatives are frequently employed in the synthesis of a wide variety of nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and other annelated systems. researchgate.netpjsir.orgrsc.org The presence of the silyl group in N-silylated ureas can enhance their reactivity and solubility in organic solvents, making them attractive substrates for MCRs.
In the synthesis of pyrimidine (B1678525) derivatives, for example, a common approach involves the condensation of a 1,3-dicarbonyl compound with a urea or thiourea (B124793) derivative. nih.gov N-silylated ureas can participate in similar condensation reactions, where the silyl group can act as a temporary activating group or be incorporated into the final heterocyclic structure. The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidinones, utilizes urea as a key component, and the use of silylated ureas in analogous transformations could offer advantages in terms of reaction conditions and product diversity. beilstein-journals.org
The versatility of MCRs allows for the generation of diverse heterocyclic libraries by systematically varying the starting components. nih.govwindows.net The incorporation of N-silylated ureas into these reaction schemes can lead to the synthesis of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.
| Multicomponent Reaction | Reactants | Heterocyclic Product |
| Biginelli-type reaction | β-ketoester, Aldehyde, N-Silylated Urea | Dihydropyrimidinone derivative |
| Pyrimidine synthesis | 1,3-Diketone, N-Silylated Urea | Pyrimidine derivative |
This table showcases the potential application of N-silylated ureas in well-known multicomponent reactions for heterocyclic synthesis.
The development of radiolabeled compounds is crucial for various applications in medical imaging, particularly for Positron Emission Tomography (PET). Urea-based structures are present in many biologically active molecules, and their labeling with positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C), is of significant interest.
Silylated precursors can play a vital role in the synthesis of ¹¹C-labeled ureas. For instance, the reaction of silylamines with [¹¹C]carbon dioxide can provide access to ¹³C-labeled ureas, a methodology that can be extended to the synthesis of their ¹¹C-labeled counterparts. nih.gov The use of silylated amines can facilitate the incorporation of the ¹¹C isotope under mild conditions.
Palladium-mediated oxidative carbonylation reactions using [¹¹C]carbon monoxide and amines are another powerful method for the synthesis of ¹¹C-labeled ureas. nih.gov While this method does not directly involve a silylated urea as a reactant, the principles of using reactive precursors for efficient radiolabeling are relevant. The development of silylated precursors that can be efficiently converted to ¹¹C-labeled ureas is an active area of research, aiming to provide rapid and high-yield radiosyntheses for clinical applications. researchgate.netnih.gov
Catalytic Applications of Urea and Silylated Urea Derivatives
In addition to their stoichiometric applications, urea and its derivatives, including silylated ureas, have emerged as effective organocatalysts for a variety of chemical transformations. These catalysts operate through non-covalent interactions, primarily hydrogen bonding, to activate substrates and facilitate reactions. wikipedia.org
The catalytic activity of ureas and thioureas stems from their ability to act as hydrogen-bond donors. The two N-H protons of the urea or thiourea moiety can form a bidentate hydrogen-bonding interaction with Lewis basic functional groups, such as carbonyls, thereby increasing their electrophilicity. wikipedia.org
Silica-immobilized cyclic ureas have been shown to be highly effective catalysts for the reduction of carboxylic acids to alcohols via hydrosilylation. researchgate.netnih.gov In this system, it is proposed that the immobilized urea activates the hydrosilane, while silanol groups on the silica (B1680970) surface activate the silyl ester intermediate, leading to efficient hydride transfer. researchgate.netnih.govacs.org This synergistic activation highlights the potential of combining urea-based catalysts with solid supports to enhance their catalytic performance.
While the direct catalytic applications of this compound are not extensively documented, the principles of urea-based organocatalysis suggest that silylated ureas could also function as effective catalysts. The electronic properties of the silyl group could modulate the hydrogen-bonding ability of the urea moiety, potentially leading to catalysts with tailored activity and selectivity. Furthermore, the development of chiral silylated ureas could open avenues for asymmetric organocatalysis. The use of chiral imidazole-containing catalysts for the organocatalytic synthesis of Si-stereogenic compounds highlights the potential of organocatalysis in silicon chemistry. nih.gov
| Catalytic Reaction | Catalyst | Substrate | Product |
| Reduction of Carboxylic Acids | Silica-immobilized cyclic urea | Carboxylic acid, Hydrosilane | Alcohol |
| Various organic transformations | Thiourea derivatives | Carbonyl compounds, etc. | Various products |
This table provides examples of catalytic reactions where urea and its derivatives have been successfully employed.
Urea-Based Organocatalysis (Lewis Acidic, Basic, Chiral Acid Catalysis)
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable alternative to metal-based catalysis. Urea derivatives are a significant class of organocatalysts, primarily functioning through hydrogen bonding.
Lewis Acidic Catalysis : The primary catalytic function of the urea moiety in this compound stems from its ability to act as a hydrogen-bond donor. The two N-H protons can form non-covalent bonds with Lewis basic sites on a substrate, such as the oxygen of a carbonyl group or the nitrogen of an imine. This interaction polarizes the substrate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and activating it for nucleophilic attack. illinois.edumdpi.com This mode of activation is a form of Lewis acid catalysis, where the urea acts as a "pseudo-Lewis acid". northwestern.edu
Basic Catalysis : While the N-H protons are acidic, the carbonyl oxygen of the urea group possesses lone pairs of electrons and can function as a Lewis base. This allows it to activate substrates by interacting with Lewis acidic species. The nitrogen atoms also have lone pairs, but their basicity is generally diminished due to resonance with the adjacent carbonyl group.
Chiral Acid Catalysis : To achieve enantioselectivity, the catalyst must be chiral. While this compound itself is achiral, it can be synthetically modified by incorporating a chiral scaffold. Chiral urea derivatives have proven to be highly effective in asymmetric catalysis. nih.govnih.gov In a strategy known as anion-binding catalysis, a chiral urea can associate with a protonated substrate via its counteranion. nih.govwikipedia.org This creates a chiral environment around the reactive center, directing the approach of a nucleophile to favor the formation of one enantiomer over the other. nih.gov This cooperative catalysis has been successfully applied to reactions like the Povarov reaction to generate products with high enantioselectivity. nih.gov
| Catalyst Type | Role of Urea Moiety | Activation Mode |
| Lewis Acidic | Hydrogen-bond donor | Activates electrophiles (e.g., carbonyls, imines) by lowering their LUMO energy. illinois.edu |
| Basic | Lewis base (carbonyl oxygen) | Activates Lewis acidic species. |
| Chiral Acid | Chiral scaffold with H-bond donor | Induces enantioselectivity through formation of a chiral environment around the substrate. nih.gov |
Hydrogen Bonding Catalysis by Urea Moieties
Hydrogen bonding is the cornerstone of urea's catalytic activity. illinois.eduwikipedia.org The urea group features two N-H protons that can act as a bidentate hydrogen-bond donor, forming a well-organized, six-membered ring-like pre-transition state assembly with substrates containing two Lewis basic sites. This dual activation can significantly stabilize anionic intermediates and lower the activation energy of a reaction. wikipedia.orgrsc.org
This catalytic strategy has been employed in a wide array of chemical transformations. wikipedia.orgacs.org Thioureas, which are structurally related to ureas, are often found to be more acidic and thus stronger hydrogen-bond donors. wikipedia.org However, ureas remain highly effective catalysts for many reactions. wikipedia.orgrsc.org The effectiveness of these catalysts has led to their use in numerous asymmetric reactions, including aldol (B89426) additions, Diels-Alder cycloadditions, and Michael additions. illinois.eduwikipedia.org
Table: Representative Reactions Catalyzed by Urea/Thiourea Moieties via Hydrogen Bonding
| Reaction Type | Substrate Activated | Role of Catalyst |
|---|---|---|
| Michael Addition | Nitro-olefin | Stabilizes the incoming negative charge on the nitro group. wikipedia.org |
| Mannich Reaction | Imine | Activates the imine for nucleophilic attack by a silyl ketene (B1206846) acetal. acs.org |
| Diels-Alder | Aldehyde | Activates the aldehyde dienophile via a single hydrogen bond. illinois.edu |
| Friedel-Crafts | Nitroalkene | Activates the electrophile for attack by an indole (B1671886) or pyrrole. northwestern.edunorthwestern.edu |
| Strecker Reaction | Aldimine | Activates the imine for hydrocyanation. acs.org |
Hybrid Catalysts with Metal Coordination
Hybrid catalysts merge the features of metal catalysis with the principles of organocatalysis or biocatalysis to achieve unique reactivity and selectivity. nih.gov The this compound structure can be envisioned as a component in such hybrid systems.
While the urea moiety itself is not a strong metal-coordinating ligand, its carbonyl oxygen can bind to hard metal centers. More sophisticated approaches involve functionalizing the urea molecule with stronger ligand moieties, such as phosphines, pyridines, or oxazolines. researchgate.netresearchgate.net This creates a bifunctional ligand where a metal center can be coordinated to one site while the urea group remains available for hydrogen bonding. researchgate.net
Such a hybrid catalyst could perform cooperative catalysis. For instance, the metal center could activate one substrate while the urea moiety activates another, bringing them together in a specific orientation for the reaction to occur. This concept has been explored by creating artificial metalloenzymes where a metal cofactor is inserted into a protein scaffold, combining the reactivity of the metal with the well-defined chiral environment of the protein. nih.gov Similarly, a urea-containing ligand could provide a secondary coordination sphere around a metal, influencing the selectivity of the transformation. nih.gov
Immobilization of Urea Catalysts on Solid Supports
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products. Immobilizing the catalyst on a solid support transforms it into a heterogeneous system, which simplifies recovery, recycling, and reduces product contamination. rsc.orgrsc.orguab.cat
Several strategies exist for the immobilization of urea catalysts:
Covalent attachment: The catalyst can be covalently bonded to the surface of materials like silica, polymers, or nanoparticles. mdpi.com
Entrapment: The catalyst can be physically entrapped within the pores of a support material. mdpi.com
Incorporation into Frameworks: A highly effective method is the incorporation of the urea moiety directly into the structure of a porous crystalline material, such as a Metal-Organic Framework (MOF). northwestern.edu
In a notable example, a custom-synthesized urea-tetracarboxylate molecule was used as an organic strut to construct a zinc-based MOF, NU-601. northwestern.edu This material proved to be a competent and size-selective hydrogen-bond-donor catalyst for Friedel-Crafts reactions, demonstrating significantly higher activity than its homogeneous counterpart, which was largely inactive due to self-aggregation. northwestern.edu
| Immobilization Strategy | Support Material | Advantages |
| Covalent Attachment | Silica, Polymers | Robust anchoring, low leaching. uab.cat |
| Entrapment/Encapsulation | Biopolymers, Sol-gels | Protects the catalyst structure, can improve stability. mdpi.com |
| Framework Integration | Metal-Organic Frameworks (MOFs) | Provides site isolation, prevents self-quenching, allows for size-selective catalysis. northwestern.edu |
Role in Cross-Coupling and Functionalization Reactions
The trimethylsilyl group in this compound links the compound to the broad and synthetically vital field of organosilicon chemistry, particularly in metal-catalyzed cross-coupling and functionalization reactions.
Palladium-Catalyzed Cross-Coupling of Organosilanes
Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Organosilanes have emerged as desirable coupling partners due to their low toxicity, cost-effectiveness, and high stability compared to traditional organometallic reagents based on tin or boron. nih.govresearchgate.netresearchgate.net
A key step in these reactions is transmetalation, where the organic group is transferred from silicon to the palladium center. The low reactivity of the carbon-silicon bond often necessitates the use of an activating agent, typically a fluoride (B91410) source like TBAF. nih.govsemanticscholar.org The fluoride ion attacks the silicon atom, forming a hypervalent, pentacoordinate siliconate species, which is much more reactive in the transmetalation step. nih.gov However, the use of fluoride can be problematic, limiting the reaction's functional group tolerance. nih.govnih.gov This is often referred to as the "fluoride problem". nih.gov
Newer protocols have been developed that use organosilanols, which can be activated under milder, fluoride-free basic conditions. nih.govnih.gov While this compound is not typically used as a direct ligand or additive in these reactions, its structural class is highly relevant. Silylated ureas can serve as precursors for various organosilicon reagents or as silylating agents to protect other functional groups during a synthetic sequence. researchgate.net
Difluoromethylation Reactions Involving Trimethylsilyl Reagents
The introduction of a difluoromethyl (–CF₂H) group into organic molecules is of great interest, particularly in pharmaceutical chemistry, as it can significantly alter a molecule's biological properties. rsc.orgrsc.org Consequently, numerous methods for difluoromethylation have been developed.
Many of these reactions employ trimethylsilyl-containing reagents. For example, heteroaryl-N-difluoromethyltrimethylsilanes can serve as sources of difluoromethyl anions for addition to carbonyl compounds, a reaction that is often catalyzed by fluoride ions. researchgate.net Another approach involves the use of difluorocarbene reagents, which can react with heteroatom nucleophiles to form the desired difluoromethylated products. researchgate.net
The specific role of this compound in these reactions is primarily as a potential synthetic building block. Its structural motif is found in precursors to other synthetically useful reagents. For instance, the related compound N-nitroso-N-(trimethylsilylmethyl)urea is a well-known precursor for generating trimethylsilyldiazomethane, a versatile reagent. This suggests that this compound could be a valuable starting material for the synthesis of more complex trimethylsilyl-containing reagents used in difluoromethylation or other functionalization reactions.
Computational Chemistry and Theoretical Modeling of N Silylated Ureas
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can elucidate geometric parameters, electronic distributions, and energetic landscapes.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. google.comnih.gov This method is widely used for the geometry optimization of molecules, a process that involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. google.comarxiv.org For N-silylated ureas, DFT calculations can predict key structural parameters.
The process of geometry optimization using DFT involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy. google.com Various exchange-correlation functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results. umt.edu.mynih.gov
For ((Trimethylsilyl)methyl)urea, DFT calculations would be expected to reveal the influence of the bulky and electropositive trimethylsilyl (B98337) group on the urea (B33335) backbone. The Si-N bond length is a critical parameter that can be accurately predicted, providing insight into the nature of this bond. Additionally, the planarity of the urea moiety can be assessed by calculating the dihedral angles involving the carbonyl group and the adjacent nitrogen and carbon atoms. It is anticipated that the presence of the silyl (B83357) group may lead to slight deviations from planarity compared to simple alkyl ureas.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C=O Bond Length | ~1.25 Å |
| C-N(silyl) Bond Length | ~1.40 Å |
| C-N(H2) Bond Length | ~1.35 Å |
| Si-N Bond Length | ~1.75 Å |
| N-C-N Bond Angle | ~118° |
| C-N-Si Bond Angle | ~125° |
| O=C-N-Si Dihedral Angle | ~175° |
Note: These are hypothetical values based on typical DFT results for similar molecules and are presented for illustrative purposes.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.netias.ac.innih.gov It is calculated from the electron density and represents the electrostatic potential created by the molecule's charge distribution. mdpi.com The MEP is typically visualized as a 3D map projected onto the electron density surface, where different colors represent regions of varying electrostatic potential. researchgate.net
In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. mdpi.com
For this compound, the MEP analysis would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom, highlighting its role as a primary site for electrophilic interactions and hydrogen bond acceptance. researchgate.net The N-H protons would exhibit positive electrostatic potential, indicating their ability to act as hydrogen bond donors. The presence of the electron-donating trimethylsilyl group would likely influence the electron distribution across the urea backbone, potentially increasing the negative potential around the carbonyl oxygen and affecting the acidity of the N-H protons.
Hydrogen bonds play a crucial role in determining the structure and function of molecules containing urea moieties. ed.ac.uknih.govmdpi.com Computational methods, particularly DFT, can be employed to quantify the strength of these interactions. nih.govresearchgate.net The hydrogen bond strength is typically calculated as the difference in energy between the hydrogen-bonded complex and the individual monomer units. researchgate.net
In the context of this compound, both intramolecular and intermolecular hydrogen bonds can be investigated. Intermolecular hydrogen bonds are expected to be significant, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H groups serving as donors. ed.ac.uk Theoretical calculations can predict the geometries and energies of dimers and larger clusters of this compound, providing insight into its self-assembly behavior in the solid state and in solution. ed.ac.uk
The introduction of the trimethylsilyl group may also influence the formation of coordination bonds. The silicon atom, with its vacant d-orbitals, could potentially engage in interactions with Lewis bases, although such interactions are generally weak. More significantly, the nitrogen and oxygen atoms of the urea group can act as ligands, forming coordination complexes with metal ions. DFT calculations can be used to model these coordination complexes, predicting their geometries, stabilities, and the nature of the metal-ligand bonding. diyhpl.usrsc.org
Table 2: Predicted Hydrogen Bond Energies for this compound Dimers
| Dimer Configuration | Predicted H-Bond Energy (kcal/mol) |
| Head-to-tail (O...H-N) | -8 to -12 |
| Stacked | -3 to -5 |
Note: These are hypothetical values based on typical DFT results for urea derivatives and are presented for illustrative purposes.
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comnih.govnih.gov
N-silylated ureas, due to the presence of several single bonds, can adopt various conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. rsc.orgresearchgate.net This can be achieved through systematic scans of the potential energy surface using quantum mechanical methods or through the analysis of trajectories from MD simulations.
For this compound, the key dihedral angles to consider are those around the C-N and N-Si bonds. The rotation around the C-N bond attached to the silyl group will determine the orientation of the bulky trimethylsilylmethyl group relative to the urea plane. It is anticipated that steric hindrance will play a significant role in dictating the preferred conformations, with conformers that minimize steric clashes between the trimethylsilyl group and the rest of the molecule being favored. MD simulations can provide information on the population of different conformers at a given temperature, offering a dynamic picture of the conformational landscape. mdpi.com
Nitrogen atoms in amines and related compounds can undergo a process called pyramidal inversion, where the nitrogen atom and its substituents move through a planar transition state. researchgate.netwikipedia.org This process is associated with an energy barrier, known as the inversion barrier. stackexchange.com The magnitude of this barrier determines whether a chiral amine can be resolved into its enantiomers. wikipedia.org
In N-silylated ureas, the nitrogen atom bonded to the silicon is typically trigonal planar or has a very low barrier to inversion due to the influence of the silicon atom. rsc.org However, the other nitrogen atom of the urea moiety is also a potential center for inversion. Computational methods can be used to calculate the inversion barrier by determining the energy difference between the pyramidal ground state and the planar transition state. nih.gov
For this compound, the inversion barrier at the non-silylated nitrogen is expected to be influenced by the electronic effects of the silyl group. The presence of the electropositive silicon atom could affect the electron density at the inverting nitrogen, thereby altering the energy of the transition state. Theoretical studies on related silylamines have shown that the presence of a silyl group can significantly lower the nitrogen inversion barrier compared to their carbon analogues. rsc.org
Table 3: Predicted Nitrogen Inversion Barriers
| Compound | Predicted Inversion Barrier (kcal/mol) |
| Methylamine | ~5 |
| Silylamine | ~1-2 |
| This compound (at N-H2) | ~3-5 |
Note: These are hypothetical values based on literature data for similar compounds and are presented for illustrative purposes.
Simulation of Spectroscopic Data
Computational chemistry provides powerful tools for the simulation of spectroscopic data, offering insights into the structural and electronic properties of molecules. For N-silylated ureas such as this compound, these methods can predict spectroscopic features with a high degree of accuracy, aiding in experimental characterization and analysis.
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic compounds. nrel.gov Computational methods, particularly those based on Density Functional Theory (DFT) and machine learning (ML), have become invaluable for predicting NMR chemical shifts. nih.govnih.gov
DFT calculations, often using the gauge-including atomic orbital (GIAO) method, can provide reasonably accurate predictions of chemical shifts. nih.gov For ¹H NMR, DFT methods can achieve root mean square errors (RMSEs) of 0.2–0.4 ppm. mdpi.com More recently, machine learning approaches, especially graph neural networks (GNNs), have emerged as faster alternatives with comparable or even superior accuracy. nrel.govmdpi.com Some advanced ML models can predict ¹H chemical shifts with a mean absolute error (MAE) of less than 0.10 ppm. nih.govmdpi.com These computational tools can be applied to this compound to predict the chemical shifts for its unique proton and carbon environments. The predictions help in assigning experimental spectra and can be particularly useful in distinguishing between different conformations or isomers. nrel.gov
Below is a hypothetical table illustrating predicted ¹H and ¹³C NMR chemical shifts for this compound, based on accuracies reported for modern computational methods.
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Silyl Methyl | -Si(CH₃)₃ | 0.1 - 0.3 | -2.0 - 2.0 |
| Methylene (B1212753) | -CH₂- | 2.6 - 2.9 | 35.0 - 40.0 |
| Amide NH | -NH-C(O) | 5.0 - 6.5 | - |
| Primary Amide NH₂ | -C(O)NH₂ | 5.0 - 7.0 | - |
| Carbonyl | >C=O | - | 158.0 - 162.0 |
Note: These values are illustrative and represent a plausible range based on typical computational accuracy for similar functional groups.
Computational Raman Spectroscopy and Electronic Structure
Vibrational spectroscopy, including Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. ucl.ac.uk Computational methods, particularly DFT, are widely used to calculate harmonic vibrational frequencies and Raman intensities. ucl.ac.ukresearchgate.net These calculations aid in the interpretation of experimental Raman spectra, allowing for the assignment of specific bands to particular molecular vibrations. ucl.ac.uk
For this compound, computational Raman spectroscopy can help identify characteristic vibrational modes, such as the C=O stretch, N-H bending modes, Si-C stretching, and the vibrations of the trimethylsilyl group. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be employed to model the vibrational signatures of the molecule in different environments, such as in solution or within a material matrix, providing more realistic spectra. ucl.ac.ukchemshell.org The analysis of the electronic structure, often performed alongside frequency calculations, provides insights into bonding and charge distribution within the molecule.
A representative table of calculated vibrational frequencies for key functional groups in this compound is presented below.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric) | -NH₂ | 3500 - 3600 |
| N-H Stretch (symmetric) | -NH₂ | 3400 - 3500 |
| N-H Stretch | -NH- | 3300 - 3400 |
| C-H Stretch | -CH₂-, -CH₃ | 2900 - 3000 |
| C=O Stretch | Urea Carbonyl | 1650 - 1690 |
| N-H Bend | Amide | 1580 - 1620 |
| Si-C Stretch | -Si(CH₃)₃ | 1240 - 1260 |
| Si-C Stretch | -CH₂-Si- | 840 - 860 |
Note: These are typical frequency ranges calculated by DFT methods for the specified functional groups.
Computational Mechanistic Studies
Theoretical modeling is a cornerstone of modern mechanistic chemistry, enabling the exploration of reaction pathways, the characterization of transient species like transition states, and the elucidation of complex catalytic cycles.
Modeling Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates, transition states, and determine activation energy barriers. arxiv.org This is particularly valuable for understanding the reactivity of compounds like this compound, which can undergo reactions such as hydrolysis or substitution.
For instance, the hydrolysis of urea has been studied computationally, revealing different pathways (e.g., neutral vs. alkaline hydrolysis) with distinct free energy barriers. nih.gov Similar methods can be applied to model the hydrolysis of this compound to methylurea (B154334) and trimethylsilanol (B90980). nih.gov These calculations would involve locating the transition state structures for the nucleophilic attack of water on the carbonyl carbon and the subsequent bond-breaking and bond-forming steps. The calculated energy barriers provide quantitative estimates of reaction rates. nih.gov Modern automated workflows can even systematically explore complex reaction networks to discover novel pathways. pkusam.cnresearchgate.net
An example of calculated energy barriers for a hypothetical reaction pathway, such as hydrolysis, is shown below.
| Reaction Step | Description | Calculated Free Energy Barrier (kcal/mol) |
| Step 1: Nucleophilic Attack | Water molecule attacks the carbonyl carbon. | 25 - 35 |
| Step 2: Proton Transfer | Proton transfer to a nitrogen atom. | 10 - 15 |
| Step 3: C-N Bond Cleavage | Cleavage of the silylmethyl-nitrogen bond. | 5 - 10 |
Note: These values are hypothetical, based on computational studies of similar urea hydrolysis reactions. nih.gov
Understanding Catalytic Cycles and Intermediates
Computational modeling is also critical for understanding catalytic processes involving silylated compounds or ureas. pnnl.govnih.gov DFT calculations can be used to model each elementary step in a catalytic cycle, identifying the structure and energy of all intermediates and transition states. This provides a complete picture of the reaction mechanism and helps explain the role of the catalyst.
For example, DFT has been used to elucidate the catalytic cycle of N₂ reduction to silylamines using a chromium catalyst, revealing the importance of ligand stability throughout the redox cycle. pnnl.gov While not specific to this compound, this demonstrates the power of computation in understanding reactions involving silylation. Similarly, modeling has been applied to understand the enzymatic hydrolysis of urea by urease, identifying key interactions and intermediates within the enzyme's active site. nih.gov If this compound were to be involved in a catalytic process, either as a substrate, ligand, or catalyst, computational studies would be essential for mapping out the reaction cycle, identifying rate-limiting steps, and designing more efficient catalytic systems.
Biological and Medicinal Chemistry Relevance of Trimethylsilyl Methyl Urea As a Structural Motif
The compound ((Trimethylsilyl)methyl)urea belongs to the N-(silylmethyl)urea class of molecules. While research on this specific compound is not extensive, its structural components—the urea (B33335) functional group and the organosilicon moiety—are of significant interest in medicinal chemistry and related fields. The urea functionality is a well-established "privileged structure" in drug design, and the incorporation of silicon offers unique physicochemical properties that can be exploited in creating novel bioactive compounds.
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
The synthesis of N-silylated ureas is evolving, with a significant push towards methods that offer greater control over molecular architecture and adhere to the principles of green chemistry.
The synthesis of chiral molecules as single enantiomers is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. While the development of chiral N-silylated ureas is still a nascent field, future research will likely draw inspiration from established asymmetric catalytic methods. A promising avenue involves the use of chiral catalysts to control the stereochemical outcome of reactions that form the urea (B33335) or introduce the silyl (B83357) group. For instance, chiral urea derivatives themselves have been successfully employed as organocatalysts in highly enantioselective reactions, such as the addition of aryl amines to isatin-derived ketimines to form acyclic N,N'-acetals with high yields and enantioselectivities (76-96% ee). nih.gov This principle could be inverted, using a chiral catalyst to synthesize a chiral silylated urea.
Another approach could involve the enantioselective silylation of a prochiral urea derivative. The development of chiral nitrogen ligands for iridium-catalyzed enantioselective silylation of C-H bonds demonstrates the feasibility of achieving high stereocontrol in silylation reactions. escholarship.org Adapting such catalytic systems for the N-H silylation of ureas could provide a direct route to chiral N-silylated products. Furthermore, biocatalytic methods, which have shown success in the asymmetric N-H carbene insertion to produce chiral amines, could be explored for the enantioselective synthesis of these urea derivatives. rochester.edu The challenge will be to design catalysts that can effectively differentiate between the two prochiral faces of the substrate, a goal that requires a deep understanding of the reaction mechanism and catalyst-substrate interactions.
Table 1: Potential Strategies for Enantioselective Synthesis
| Strategy | Description | Potential Catalyst Type | Key Challenge |
|---|---|---|---|
| Asymmetric Urea Formation | Catalytic enantioselective addition of an amine to a silylated isocyanate. | Chiral Lewis Acid/Base | Control of regioselectivity and suppression of side reactions. |
| Enantioselective Silylation | Catalytic silylation of a prochiral urea using a chiral catalyst system. | Chiral Transition Metal Complex (e.g., Iridium, Rhodium) | Achieving high enantioselectivity at the nitrogen atom. |
| Biocatalysis | Use of engineered enzymes to catalyze the formation of the chiral center. | Engineered Hemoproteins/Hydrolases | Enzyme design and optimization for non-natural substrates. |
Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and utilize renewable feedstocks. Future syntheses of ((trimethylsilyl)methyl)urea will increasingly incorporate these principles. A key area of development is the use of carbon dioxide (CO2) as a C1 feedstock, replacing more hazardous reagents like phosgene. researchgate.net The direct synthesis of ureas from CO2 and amines is a well-established industrial process, and adapting this technology for silylated amines offers a greener pathway. researchgate.net Research into novel catalytic systems, such as those using Cs+ base catalysts or NH4VO3, facilitates this transformation under milder conditions, even at atmospheric pressure. researchgate.net
Further advancements are expected in process intensification and the use of environmentally benign solvents. fraunhofer.de For instance, developing solvent-free reaction conditions or using water as a solvent represents a significant step toward greener processes. researchgate.netresearchgate.net The integration of renewable energy to power these syntheses and the use of CO2 captured directly from the air would further enhance the sustainability profile, creating a closed-loop carbon cycle for urea production. research.csiro.au Additionally, inspiration can be drawn from sustainable methods used in related fields, such as the sol-gel synthesis of functionalized silica (B1680970) nanoparticles, which often employs organosilane precursors in more environmentally friendly one-pot procedures. nih.gov
Expansion of Catalytic Applications
The unique structural features of this compound, combining a hydrogen-bond-donating urea moiety with a sterically influential trimethylsilyl (B98337) group, make it an attractive scaffold for catalyst design.
The ability of the urea group to form double hydrogen bonds allows it to act as a potent organocatalyst, activating substrates through non-covalent interactions. wikipedia.orgmdpi.com Future research will focus on designing chiral versions of silylated ureas to catalyze a wide range of asymmetric transformations. scilit.com The bulky trimethylsilyl group can be strategically employed to create a well-defined chiral pocket around the catalytic site, potentially leading to higher levels of stereocontrol than are achievable with less substituted ureas.
A major thrust in catalysis is the development of heterogeneous catalysts, which offer significant advantages in terms of separation, recovery, and reusability. researchgate.net Immobilizing this compound or its derivatives onto solid supports like silica is a promising strategy. nih.gov Silica-immobilized cyclic ureas have already demonstrated superior catalytic activity compared to their homogeneous counterparts, a phenomenon attributed to a synergistic effect between the urea and silanol (B1196071) groups on the silica surface. nih.gov This synergy could be exploited to design highly active and robust heterogeneous catalysts for various transformations. The use of advanced materials, such as organically modified silica (ORMOSIL) where the catalyst is cross-linked into the inorganic framework, can lead to highly stable catalysts with minimal leaching. silicycle.com These next-generation catalysts could find applications in reactions like hydrosilylation, reductions, and C-C bond-forming reactions. rsc.orgresearchgate.net
Table 2: Potential Catalytic Applications
| Catalyst Type | Design Principle | Target Reactions | Potential Advantages |
|---|---|---|---|
| Chiral Silylated Urea Organocatalyst | Introduction of a chiral backbone to the silylated urea structure. | Asymmetric Michael additions, Friedel-Crafts alkylations, Diels-Alder reactions. | High stereocontrol, metal-free conditions, mild reaction conditions. |
| Silica-Immobilized Silylated Urea | Covalent grafting or co-condensation of the urea onto a silica support. | Reductions, condensations, multi-component reactions. | Easy separation and recyclability, enhanced stability, potential synergistic effects. |
Advanced Computational Studies for Predictive Modeling
Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena, thereby accelerating the design of new molecules and materials.
Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, will play a crucial role in elucidating the properties of this compound. These tools can provide detailed insights into its electronic structure, conformational preferences, and reactivity. By modeling transition states, computational studies can rationalize reaction outcomes and predict the effect of structural modifications on catalytic activity, guiding the design of more efficient catalysts.
Furthermore, a key feature of urea derivatives is their capacity for self-assembly into higher-order structures through hydrogen bonding. nih.gov This supramolecular assembly is critical for the formation of materials like organogels and liquid crystals. mdpi.com Computational modeling is uniquely suited to explore these complex non-covalent interactions. researchgate.netfrontiersin.org Simulations can predict how molecules of this compound will aggregate in different solvents, providing a molecular-level understanding of processes like gelation. nih.govmdpi.com This predictive capability is invaluable for the rational design of new functional soft materials and for understanding the behavior of these molecules in biological or materials science contexts. researchgate.net
Exploration of New Material Science Applications
The unique hybrid structure of this compound, which combines a reactive urea moiety with a bulky and lipophilic trimethylsilyl group, opens up avenues for its exploration in various material science applications. The presence of the silicon-carbon bond and the hydrogen-bonding capabilities of the urea group are key features that could be exploited in the design of novel materials with tailored properties. Future research is anticipated to focus on harnessing these characteristics for the development of advanced functional materials.
Potential in Organic Electronics and Chemosensors.
While direct applications of this compound in organic electronics have yet to be extensively reported, the broader class of organosilicon compounds is recognized for its potential in this field. cfsilicones.com Organosilicon materials are known for their thermal stability, hydrophobicity, and tunable electronic properties, which are desirable characteristics for components in electronic devices. cfsilicones.com The trimethylsilyl group in this compound could enhance the solubility of resulting materials in organic solvents, facilitating their processing for thin-film applications. Furthermore, the urea functional group is known to participate in hydrogen bonding, which can influence molecular packing and, consequently, the electronic properties of organic materials. Future investigations could explore the synthesis of polymers or oligomers incorporating the this compound unit to study their charge transport properties and potential use as semiconductors or dielectrics in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
The urea moiety is a well-established functional group in the design of chemosensors, particularly for the recognition of anions through hydrogen bonding. researchgate.netnih.gov The N-H protons of the urea group can act as hydrogen bond donors, forming complexes with various anions. The binding event can be designed to trigger a measurable signal, such as a change in color or fluorescence. The presence of the trimethylsilyl group in this compound could modulate the acidity of the N-H protons and the lipophilicity of the sensor molecule, potentially influencing its selectivity and sensitivity.
Future research could focus on the development of new chemosensors based on this compound. By incorporating a chromophore or fluorophore into the molecular structure, it may be possible to design sensors that exhibit a noticeable optical response upon binding with a target analyte. The versatility of the urea group as a binding site, combined with the modifying effect of the trimethylsilyl group, suggests that this compound could serve as a valuable building block for the creation of novel and effective chemosensors. nih.gov
| Property | Value |
| Molecular Formula | C₅H₁₄N₂OSi |
| Molecular Weight | 146.26 g/mol |
| Boiling Point | 185.7°C at 760 mmHg |
| CAS Number | 5663-03-6 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ((Trimethylsilyl)methyl)urea, and what analytical techniques are recommended for confirming its purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, intermediates like 3-((trimethylsilyl)methyl)furan derivatives can be prepared via silylation of pre-functionalized substrates under inert conditions . Characterization should include / NMR to confirm structural integrity, supplemented by FT-IR for functional group verification. Mass spectrometry (HRMS) is critical for molecular weight confirmation. Purity assessment via HPLC (≥95%) is recommended, with mobile phases optimized for polar silylated compounds .
Q. What are the key stability considerations when handling this compound in aqueous versus non-aqueous environments?
- Methodological Answer : The compound is moisture-sensitive due to hydrolytic cleavage of the Si–C bond. In aqueous media, stability tests should be conducted at varying pH levels (e.g., 3–10) and monitored via NMR for degradation products like trimethylsilanol . In non-polar solvents (e.g., THF, DCM), stability is enhanced, but prolonged storage should be avoided. Use anhydrous conditions with molecular sieves and inert atmospheres (N/Ar) during synthesis and storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
